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Compound of Interest

Compound Name:
2-Chloro-1H-imidazole-5-

carbaldehyde

CAS No.: 1333235-40-7

Cat. No.: B1614362

Get Quote

Compound Identity & Structural Dynamics
Target Compound: 2-Chloro-1H-imidazole-5-carbaldehyde CAS Registry Number: 944900-

99-6 (Specific to the 2-chloro-5-formyl tautomer; often referenced generically under imidazole

aldehyde derivatives).[1] Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

H

ClN

O Molecular Weight: 130.53 g/mol [1]

Tautomeric Equilibrium (Critical for NMR Interpretation)
In solution, 1H-imidazoles substituted at the 4- or 5-position exist in a rapid tautomeric

equilibrium.[1] For this compound, the proton on the nitrogen oscillates between N1 and N3,

rendering the 4- and 5-positions equivalent on the NMR time scale unless the nitrogen is

substituted (protected).[1]
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Form A: 2-Chloro-1H-imidazole-5-carbaldehyde[1][2][3][4]

Form B: 2-Chloro-1H-imidazole-4-carbaldehyde[1]

Researchers must recognize that Form A and Form B are chemically identical in unsubstituted

systems.[1] The signals described below represent the time-averaged environment in

deuterated solvents (DMSO-d

).

Annular Tautomerism

2-Chloro-1H-imidazole-5-carbaldehyde
(H on N1)

2-Chloro-1H-imidazole-4-carbaldehyde
(H on N3)

 Fast H+ Transfer
(Solvent Dependent)

Click to download full resolution via product page

Caption: Rapid annular tautomerism renders the 4- and 5-positions chemically equivalent in 1H

NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data is synthesized from high-purity reference standards and analogous 2-

substituted imidazole scaffolds (e.g., 2-butyl-4-chloro-5-formylimidazole) to ensure peak

assignment accuracy.

1H NMR Data (DMSO-d , 400 MHz)
The spectrum is characterized by three distinct signals.[5] Note that the acidic N-H proton often

appears as a very broad singlet or may not be visible depending on water content and

exchange rates.
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Signal
Assignment

Chemical Shift
(

, ppm)

Multiplicity Integration
Mechanistic
Insight

-CHO (Aldehyde) 9.60 – 9.85 Singlet (s) 1H

Highly

deshielded due

to anisotropy of

the carbonyl

group and

electron-

withdrawing

nature of the

imidazole ring.[1]

C4-H (Ring

Proton)
7.80 – 8.10 Singlet (s) 1H

The sole

aromatic proton.

[1] Its shift is

downfield relative

to unsubstituted

imidazole (7.1

ppm) due to the

electron-

withdrawing 2-Cl

and 5-CHO

groups.[1]

N-H (Imidazole) 13.00 – 14.20 Broad (br s) 1H

Highly acidic

proton. Often

exchanges with

H

O in DMSO,

causing peak

broadening or

disappearance.

Expert Note on Solvent Effects:
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DMSO-d

: Recommended solvent. Stabilizes the polar tautomers and usually allows visualization of
the N-H proton.

CDCl

: Poor solubility.[1] If soluble, the N-H peak typically vanishes or shifts upfield, and the
aldehyde peak may shift slightly to ~9.6 ppm.

13C NMR Data (DMSO-d , 100 MHz)
Expected carbon environments based on substituent effects:

C=O (Aldehyde): ~178.0 – 180.0 ppm.

C-2 (C-Cl): ~138.0 – 142.0 ppm (Deshielded by Cl and adjacent nitrogens).[1]

C-5 (C-CHO): ~130.0 – 135.0 ppm (Quaternary carbon).[1]

C-4 (C-H): ~125.0 – 129.0 ppm.[1]

Infrared (IR) Spectroscopy
IR analysis is a rapid method for confirming the presence of the carbonyl and chloro

functionalities.
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Functional Group
Wavenumber (cm

)
Intensity Description

N-H Stretch 3100 – 3300 Broad, Medium

Characteristic of

imidazoles; often

broad due to

hydrogen bonding.[1]

C-H Stretch 2800 – 2950 Weak

Aldehyde C-H (Fermi

resonance doublet

often seen

~2850/2750).

C=O Stretch 1660 – 1690 Strong

Conjugated aldehyde.

[1] Lower frequency

than aliphatic

aldehydes due to ring

conjugation.

C=N / C=C 1500 – 1550 Medium
Imidazole ring

breathing modes.[1]

C-Cl Stretch 740 – 780 Medium/Weak

Specific fingerprint for

the 2-chloro

substituent.[1]

Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the halogenation pattern via the

chlorine isotope signature.

Ionization Mode: ESI (+) or EI
Molecular Ion (M+): 130.5 Da (Average).

Observed Ions [M+H]

:
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m/z 131.0 (

Cl isotope, 100% relative abundance)

m/z 133.0 (

Cl isotope, ~32% relative abundance)

Fragmentation Pathway (EI/MS):

[M]+ (130): Parent ion.

[M – 29] (101): Loss of -CHO (formyl radical).[1]

[M – 35] (95): Loss of -Cl (radical).[1]

[M – 63] (67): Loss of both -CHO and -Cl (imidazole core).[1]

Parent Ion [M+H]+
m/z 131/133 (3:1)

Fragment [M-CO]+
Loss of Carbonyl

-28 Da (CO)

Fragment [M-Cl]+
Loss of Chlorine

-35/37 Da (Cl)

Imidazole Core
C3H3N2+

Further Fragmentation

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry for 2-chloro-

imidazoles.

Synthesis & Impurity Profiling
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Understanding the synthesis is crucial for identifying potential spectroscopic impurities.[1] A

common "field-proven" route involves the selective reduction of 2,4-dichloro-5-formylimidazole.

[1]

Synthesis Workflow (Reductive Dechlorination)
This method utilizes Sodium Iodide (NaI) and a ketone scavenger (e.g., Cyclohexanone) to

selectively remove the chlorine at the 4-position while retaining the 2-chloro and 5-formyl

groups.[1]

Protocol Summary:

Start: 2,4-Dichloro-5-formylimidazole.

Reagents: NaI (1.5 eq), Cyclohexanone (3.0 eq) in Acetone/Reflux.

Mechanism: Halogen exchange/reduction where iodine transiently substitutes at C4, making

it susceptible to reduction by the HI generated in situ (scavenged by ketone).

Product: 2-Chloro-4-formylimidazole (Yield ~66%).

Common Impurities:

2,4-Dichloro-5-formylimidazole: Starting material (Check for lack of C4-H proton in NMR).

Imidazole-4-carbaldehyde: Over-reduction product (Check for loss of C-Cl peak in MS).[1]

2,4-Dichloro-5-formylimidazole NaI / Cyclohexanone
(Selective Reduction)

2-Chloro-4-formylimidazoleMajor Path

Impurity:
Over-reduced (No Cl)

Minor Path

Click to download full resolution via product page

Caption: Selective reductive dechlorination pathway to access the target scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chloro-1H-imidazole-5-carbaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614362/docs#technical-guide-spectroscopic-
characterization-of-2-chloro-1h-imidazole-5-carbaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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